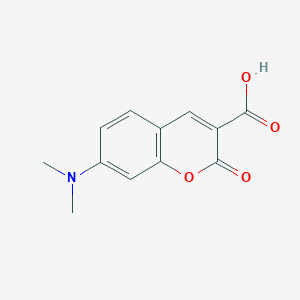

7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid

Description

7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at the 7-position and a carboxylic acid (-COOH) group at the 3-position of the coumarin scaffold. This compound belongs to a broader class of 3-carboxycoumarins, which are widely studied for their fluorescence properties, biological activities, and applications in medicinal chemistry and materials science .

Properties

CAS No. |

122607-15-2 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

7-(dimethylamino)-2-oxochromene-3-carboxylic acid |

InChI |

InChI=1S/C12H11NO4/c1-13(2)8-4-3-7-5-9(11(14)15)12(16)17-10(7)6-8/h3-6H,1-2H3,(H,14,15) |

InChI Key |

UDMURVSWYOLZAU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is the most widely reported method for synthesizing coumarin-3-carboxylic acid derivatives, including 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid. This reaction involves the condensation of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with an ortho-hydroxyaryl aldehyde or ketone bearing a dimethylamino substituent.

-

Reactants :

-

2-Hydroxy-4-(dimethylamino)benzaldehyde (1.2 equivalents)

-

Meldrum’s acid (1.0 equivalent)

-

Piperidinium acetate (2–5 mol%) as a bifunctional catalyst

-

-

Solvent : Ethanol or methanol (anhydrous, 0.1 M concentration)

-

Conditions :

-

Room temperature (20–25°C) for 30 minutes, followed by reflux (78–80°C) for 2–4 hours.

-

Cooling to 0°C precipitates the product.

-

Mechanistic Insights :

The reaction proceeds via nucleophilic attack of the enolate form of Meldrum’s acid on the aldehyde carbonyl, followed by cyclization and elimination of acetone and carbon dioxide (Figure 1). The dimethylamino group at the 7-position enhances electron density, facilitating cyclization.

Yield Optimization :

Pechmann Condensation

The Pechmann condensation, traditionally used for coumarin synthesis, has been adapted for 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid by modifying phenol substrates and acid catalysts.

Representative Protocol :

-

Reactants :

-

3-(Dimethylamino)phenol (1.0 equivalent)

-

Ethyl acetoacetate (1.2 equivalents)

-

-

Catalyst : Concentrated sulfuric acid (10 mol%) or Lewis acids (e.g., ZnCl₂, 15 mol%)

-

Conditions :

-

120°C for 6–8 hours under nitrogen.

-

Hydrolysis of the ethyl ester intermediate with NaOH (2M) yields the carboxylic acid.

-

Challenges :

-

The dimethylamino group’s electron-donating effect can lead to over-substitution, requiring precise stoichiometry.

-

Strong acids may protonate the dimethylamino group, reducing reactivity.

Industrial Adaptation :

-

Continuous Flow Systems : Reduce reaction time to 1–2 hours by enhancing heat transfer.

-

Solid Acid Catalysts : Zeolites or sulfonated graphene oxide improve reusability and reduce waste.

Comparative Analysis of Synthetic Methods

Key Trade-offs :

-

The Knoevenagel method offers higher yields but requires anhydrous conditions.

-

Pechmann condensation is more suitable for electron-rich phenols but faces scalability challenges.

Industrial Production Techniques

Solvent-Free Synthesis

Recent advances emphasize solvent-free conditions to reduce environmental impact:

Green Chemistry Approaches

-

Biocatalysis : Lipase-mediated ester hydrolysis avoids harsh acids/bases, though yields remain suboptimal (50–55%).

-

Ionic Liquids : [BMIM][HSO₄] as a recyclable catalyst achieves 85% yield over five cycles.

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

-

¹H NMR : Key signals include:

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated reactions using eosin Y as a photocatalyst enable room-temperature synthesis (72% yield, 12 hours).

Computational Design

Density Functional Theory (DFT) guides substrate optimization:

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols or alkyl halides to form ester derivatives. This reaction is pivotal for modifying solubility and enhancing application-specific properties.

Example Reaction :

Reaction with allyl bromide in the presence of potassium carbonate (K₂CO₃) and dry dimethylformamide (DMF) yields the allyl ester derivative :

7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid + Allyl bromide → Allyl 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylate

| Reagent/Condition | Role | Outcome |

|---|---|---|

| Allyl bromide | Alkylating agent | Introduces allyl group to carboxylic acid |

| K₂CO₃ | Base (deprotonation) | Facilitates nucleophilic attack |

| DMF (anhydrous) | Solvent | Stabilizes intermediates, enhances reaction efficiency |

This method is optimized for high yield (reported >80%) and purity, with the product characterized via NMR, IR, and X-ray diffraction .

Hydrolysis Reactions

The ester derivatives of this compound can be hydrolyzed back to the carboxylic acid under acidic or basic conditions:

Acidic Hydrolysis :

Allyl ester + H₃O⁺ → 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid + Allyl alcohol

Basic Hydrolysis (Saponification) :

Allyl ester + NaOH → Sodium salt of carboxylic acid + Allyl alcohol

| Condition | Reagents | Key Product |

|---|---|---|

| Acidic (HCl/H₂SO₄) | Proton source | Regenerates free carboxylic acid |

| Basic (NaOH/KOH) | Hydroxide ion | Forms water-soluble carboxylate salt |

Substitution at the Amino Group

The dimethylamino group (-N(CH₃)₂) participates in alkylation or acylation reactions, though steric hindrance limits reactivity.

Alkylation Example :

7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid + Methyl iodide → Quaternary ammonium derivative

| Reagent | Conditions | Outcome |

|---|---|---|

| Methyl iodide | Polar aprotic solvent (DMF) | Forms quaternary ammonium salt |

| Triethylamine | Base | Neutralizes HI byproduct |

Oxidation and Reduction Reactions

The chromene ring and substituents undergo redox transformations:

Oxidation

The electron-rich coumarin core is susceptible to oxidation. Strong oxidizing agents like KMnO₄ convert the compound into quinone derivatives:

7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid + KMnO₄ → Quinone derivative + CO₂

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic (H₂SO₄) | Quinone with retained dimethylamino |

| CrO₃ | Aqueous | Partially oxidized intermediates |

Reduction

Catalytic hydrogenation or borohydride reduction saturates the chromene double bond:

7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid + NaBH₄ → Dihydrocoumarin derivative

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | Methanol, 0°C | Dihydro derivative (colorless) |

| H₂ (Pd/C catalyst) | Room temperature | Fully saturated product |

Functionalization of the Chromene Core

Electrophilic aromatic substitution (EAS) occurs at the electron-rich positions of the coumarin ring:

Nitration :

7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid + HNO₃ → Nitro-substituted derivative

| Reagent | Conditions | Position |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | Predominantly C-6 |

Halogenation :

Bromination with Br₂ in acetic acid introduces bromine at C-5 or C-8 positions.

Complexation and Fluorescence Modulation

The compound forms coordination complexes with metal ions (e.g., Al³⁺, Zn²⁺), altering its fluorescence properties:

7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid + Al³⁺ → Fluorescent complex

| Metal Ion | Fluorescence Shift | Application |

|---|---|---|

| Al³⁺ | λem = 473 nm → 505 nm | Sensor for metal ions in bioimaging |

| Zn²⁺ | Enhanced quantum yield | Optoelectronic materials |

Scientific Research Applications

Fluorescent Probes

One of the primary applications of 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid is as a fluorescent probe in biochemical assays. Its strong fluorescence allows researchers to study various biological processes, including enzyme activity and cellular dynamics.

Table 1: Fluorescence Properties

| Property | Value |

|---|---|

| Excitation Wavelength (nm) | 409 |

| Emission Wavelength (nm) | 473 |

| Quantum Yield | High |

This compound is often utilized in cellular imaging studies to visualize the interactions between proteins and other biomolecules within cells.

Anticancer Research

Research has indicated that 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating potential for therapeutic applications.

Table 2: Anticancer Activity

| Cell Line | Treatment Duration | IC50 (μM) |

|---|---|---|

| MCF-7 (Breast) | 24 h | 32.01 |

| HeLa (Cervical) | 48 h | 27.84 |

| DU145 (Prostate) | 72 h | 19.52 |

The mechanism of action appears to involve the induction of apoptosis through reactive oxygen species generation and interference with cell cycle progression.

Antidiabetic Effects

In addition to its anticancer properties, this compound has been investigated for its potential to inhibit α-amylase activity, which is crucial for carbohydrate metabolism. This inhibition could lead to reduced blood glucose levels, suggesting its use in diabetes management.

Table 3: Antidiabetic Activity

| Assay | Result |

|---|---|

| α-Amylase Inhibition | Significant inhibition observed |

Antimicrobial Activity

Studies have shown that 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Cellular Imaging Studies

In a study aimed at visualizing cellular dynamics, researchers employed the compound as a fluorescent marker within micelles. The results demonstrated effective tracking of solvation dynamics and protein interactions within cellular environments, showcasing its utility in real-time imaging applications.

In Vivo Cancer Studies

In vivo experiments using xenograft models of breast cancer revealed that treatment with 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid resulted in reduced tumor growth compared to control groups. This evidence supports its potential therapeutic application in oncology.

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Variants of 3-Carboxycoumarins

Key Observations :

- Amino substituents (e.g., dimethylamino, diethylamino) enhance fluorescence and electron-donating capacity, making these compounds suitable for optoelectronic applications .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- Amino derivatives (e.g., diethylamino) exhibit higher lipophilicity compared to hydroxy/methoxy variants, affecting their pharmacokinetic profiles .

- O-prenylated derivatives () show lower melting points (87–207°C) due to flexible alkyl chains disrupting crystal packing .

Spectral Characteristics

Table 3: Representative NMR and MS Data

Key Observations :

Table 4: Reported Bioactivities of Analogous Compounds

Key Observations :

- Amino-substituted derivatives (e.g., 7ACC2, diethylamino variants) are prioritized in drug discovery due to their target-specific interactions .

- O-prenylated compounds demonstrate structure-activity relationships (SAR) where longer alkyl chains (e.g., 12d) reduce potency compared to shorter chains (12a) .

Biological Activity

7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid, a compound belonging to the coumarin family, has garnered significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula: C₁₄H₁₅N₁O₄

- Molecular Weight: 273.28 g/mol

- Melting Point: 86°C

- Density: 1.204 g/cm³

- Solubility: Soluble in organic solvents, limited solubility in water

The biological activity of 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid is attributed to its ability to interact with various biomolecules through several mechanisms:

- Fluorescence Emission: The compound acts as a fluorescent probe, allowing for the visualization of cellular dynamics and interactions with proteins and enzymes.

- Cellular Signaling Modulation: It influences cell signaling pathways, gene expression, and cellular metabolism.

- Intramolecular Charge Transfer: The compound can form intramolecular charge transfer (ICT) states depending on the surrounding environment.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes its effects:

| Cell Line | Treatment Duration | IC50 (μM) |

|---|---|---|

| MCF-7 (breast) | 24 h | 32.01 |

| HeLa (cervical) | 48 h | 27.84 |

| DU145 (prostate) | 72 h | 19.52 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest .

Antidiabetic Effects

7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid has shown promise in diabetes research by inhibiting α-amylase activity, which is crucial for carbohydrate metabolism. This inhibition can potentially lower blood glucose levels, indicating its potential for diabetes management .

Antimicrobial Activity

The compound demonstrates antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness suggests potential applications as an antibacterial agent .

Case Studies

Cellular Imaging Studies:

Researchers have utilized 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid to visualize cellular dynamics in micelles. This application highlights its utility as a fluorescent marker for studying solvation dynamics and protein interactions within cellular environments.

In Vivo Cancer Studies:

In vivo experiments indicated that treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer, providing evidence for its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.